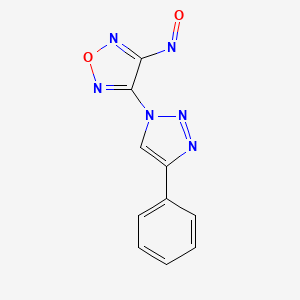

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a useful research compound. Its molecular formula is C10H6N6O2 and its molecular weight is 242.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

3-Nitroso-4-(4-phenyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazole is a compound of significant interest in medicinal chemistry due to its complex structure and potential biological activities. This compound integrates a nitroso group with a 1,2,5-oxadiazole and a 1,2,3-triazole moiety, which enhances its pharmacological properties. The following sections will explore its synthesis, biological activities, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

- Molecular Formula : C₁₀H₆N₆O₂

- Molecular Weight : 242.194 g/mol

- CAS Number : 918655-08-0

The presence of the nitroso group and the unique heterocyclic rings contributes to the compound's diverse biological activities.

Anticancer Activity

Research indicates that compounds containing oxadiazole and triazole rings exhibit notable anticancer properties. For instance:

- Mechanism of Action : Molecular docking studies have shown that this compound interacts favorably with thymidylate synthase enzymes. This interaction is crucial for DNA synthesis and repair in cancer cells.

| Compound | Activity | Reference |

|---|---|---|

| 3-Nitroso-4-(4-phenyltriazol) | Anticancer | |

| 5-(Phenyl)-1H-[1,2,3]triazole | Antimicrobial | |

| 3-Amino-[1,2,5]oxadiazoles | Anti-inflammatory |

Antimicrobial Properties

The compound has also demonstrated antimicrobial activity against various pathogens. Studies have shown that derivatives of oxadiazoles exhibit antibacterial properties comparable to traditional sulfonamide drugs .

Anti-inflammatory Effects

The anti-inflammatory potential of similar oxadiazole compounds has been documented through various assays. For instance, compounds derived from the oxadiazole framework have shown efficacy in reducing inflammation in carrageenan-induced rat paw edema models .

Synthesis and Evaluation

Several studies have synthesized derivatives of oxadiazoles and evaluated their biological activities. Notably:

- Anticancer Screening : A series of oxadiazole derivatives were screened against a range of cancer cell lines. Compounds showed significant growth inhibition across multiple types of cancer cells, indicating broad-spectrum anticancer activity .

- Mechanism-Based Approaches : Recent research highlighted the importance of understanding the mechanisms by which these compounds exert their effects. For example, inhibition of specific enzymes such as carbonic anhydrase and histone deacetylases has been linked to their anticancer properties .

Properties

CAS No. |

918655-08-0 |

|---|---|

Molecular Formula |

C10H6N6O2 |

Molecular Weight |

242.19 g/mol |

IUPAC Name |

3-nitroso-4-(4-phenyltriazol-1-yl)-1,2,5-oxadiazole |

InChI |

InChI=1S/C10H6N6O2/c17-12-9-10(14-18-13-9)16-6-8(11-15-16)7-4-2-1-3-5-7/h1-6H |

InChI Key |

SQBMAVDMVULNCM-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CN(N=N2)C3=NON=C3N=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.